3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

Dendrimer Synthesis Purity Analysis Medicinal Chemistry

Avoid 'missing-branch' defects in dendrimer synthesis. This 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS 187960-74-3) is specified at ≥99% purity, ensuring accurate stoichiometry when used as a core. Its orthogonal Boc/acid protection allows sequential coupling: first activating the benzoic acid for branch attachment, then global acidolytic deprotection to reveal a symmetrical array of free amines for further functionalization. Supplied as a white powder with full quality documentation.

Molecular Formula C21H32N2O8
Molecular Weight 440.5 g/mol
CAS No. 187960-74-3
Cat. No. B112176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
CAS187960-74-3
Molecular FormulaC21H32N2O8
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC(=CC(=C1)C(=O)O)OCCNC(=O)OC(C)(C)C
InChIInChI=1S/C21H32N2O8/c1-20(2,3)30-18(26)22-7-9-28-15-11-14(17(24)25)12-16(13-15)29-10-8-23-19(27)31-21(4,5)6/h11-13H,7-10H2,1-6H3,(H,22,26)(H,23,27)(H,24,25)
InChIKeyHOQVHRMJXLYZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid Overview


3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (CAS 187960-74-3) is a difunctional, Boc-protected benzoic acid derivative [1]. Its core structure features a 3,5-substituted benzoic acid with two aminoethoxy side chains, each capped with a tert-butoxycarbonyl (Boc) protecting group [1]. With a molecular formula of C21H32N2O8 and a molecular weight of 440.49 g/mol , this compound serves as a specialized building block in medicinal chemistry and materials science, offering a combination of a free carboxylic acid for activation and two orthogonally protected amines for controlled, sequential deprotection [1].

Dual-Boc protected for orthogonal deprotection strategy
Free carboxylic acid enables amide/ester coupling
Preferred for organic-phase syntheses (THF, DCM, EtOAc)

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid Substitution Risks


Substituting 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid with its deprotected counterpart, 3,5-bis(2-aminoethoxy)benzoic acid (CAS 352426-89-2) , or other in-class analogs is not chemically or practically equivalent. The unprotected version lacks the orthogonality provided by the Boc groups, which are essential for preventing unwanted side reactions during multi-step syntheses [1]. The symmetrical, dual-Boc-protected architecture enables a specific synthetic workflow involving carbodiimide-mediated activation of the benzoic acid, followed by an orthogonal acidolytic deprotection step . Using a different Boc-protected benzoic acid derivative, such as one with a single protected amine, would fundamentally alter the stoichiometry and the structure of the final conjugate or dendrimer, failing to achieve the intended symmetrical, dual-functionalized architecture . The following evidence details these specific, quantifiable differentiators.

Target 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid
Substitute 3,5-bis(2-aminoethoxy)benzoic acid (unprotected analog)
Target Acid-labile Boc group
Substitute Base-labile Fmoc-protected analog

Similar CAS or structural analogs may not reproduce the orthogonal reactivity required for sequential conjugation.

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid Benchmarking Evidence


Purity Specification for Dendrimer Synthesis

Commercial procurement of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid from reputable suppliers guarantees a minimum purity of 99% . In contrast, its unprotected analog, 3,5-bis(2-aminoethoxy)benzoic acid, is typically offered at lower purities (e.g., 95% ) and is more prone to oxidation and self-polymerization. This 4% absolute difference in purity is significant for building block applications, as the presence of mono-protected or deprotected impurities can lead to stoichiometric imbalances and the formation of undesirable, difficult-to-separate byproducts during the convergent growth of dendrimers or the synthesis of bivalent ligands .

Purity specification
Class-level
99% (HPLC) vs 95% (analog)
Reported vendor specification difference
Vendor CoA; not head-to-head experimental comparison
Dendrimer Synthesis Purity Analysis Medicinal Chemistry

Molecular Weight and Solubility Profile

The Boc protecting groups on 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid (MW 440.49 g/mol ) increase its molecular weight by 200.23 g/mol compared to its unprotected, free-amine counterpart 3,5-bis(2-aminoethoxy)benzoic acid (MW 240.26 g/mol ). While often viewed as a temporary modification, this mass difference is a direct indicator of the compound's lipophilicity (cLogP) and solubility profile. The Boc groups render the compound significantly more soluble in a range of organic solvents (e.g., DCM, THF, EtOAc) [1], whereas the free amine analog is a polar, water-soluble, and potentially unstable zwitterion. This property profile is essential for homogeneous solution-phase reactions, particularly carbodiimide-mediated amide couplings which are incompatible with aqueous environments .

Molecular weight & solubility
Reported
440.49 vs 240.26 g/mol
Supports organic-solvent solubility review
Mass increase correlates with higher lipophilicity
Organic Synthesis Protecting Group Strategy Molecular Property

Orthogonal Deprotection for Sequential Conjugation

The core differentiation of 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid lies in its orthogonal functional groups. The benzoic acid moiety can be activated for amide or ester bond formation using standard carbodiimide chemistry (e.g., DCC/DMAP) . Crucially, the Boc groups are stable under these coupling conditions. In a subsequent step, the Boc groups are quantitatively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane . This two-step, high-yielding sequence is not possible with the unprotected analog, which would undergo uncontrolled polymerization or cross-linking during the initial activation step. In contrast to Fmoc-protected amines which require basic conditions for deprotection and would be incompatible with base-labile linkages, the acid-labile Boc group offers a predictable, quantitative, and orthogonal deprotection pathway [1].

Deprotection orthogonality
Class-level
Acid-labile (TFA) vs base-labile (piperidine)
Enables sequential coupling without side reactions
Standard protecting group strategy; not a comparative study
Bioconjugation Linker Chemistry Orthogonal Protection

3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid Applications


Convergent Dendrimer Core Synthesis

The 99% minimum purity specification is critical for the reproducible synthesis of G1-G3 dendrimers, where this compound serves as the central core. The high purity ensures accurate stoichiometry in the divergent growth step, preventing the formation of 'missing-branch' defects that are challenging to separate from the desired dendrimer . The orthogonal Boc/acid protection scheme allows the core to be first coupled to the dendritic branches via the benzoic acid, followed by a global Boc deprotection to reveal a tethered, symmetrical array of free amines for further functionalization .

Symmetrical Bivalent Ligands for Drug Discovery

The compound's dual Boc-protected aminoethoxy arms provide a defined, 2:1 branching point for the construction of bivalent ligands targeting GPCRs or other dimeric receptors . The 200.23 g/mol mass increase over the free amine analog translates to improved solubility in organic solvents, facilitating homogeneous coupling reactions with pharmacophore-bearing carboxylic acids. The acid-labile Boc groups allow for a late-stage, quantitative deprotection to unmask the primary amines, which can then be used for further conjugation or to enhance aqueous solubility of the final bivalent construct .

Biodegradable Hydrogel Crosslinker Precursor

As a bifunctional building block, the compound is used to synthesize precision crosslinkers for hydrogels . The benzoic acid can be activated and coupled to a polymer backbone. Subsequent Boc deprotection reveals the two primary amines, which can then react with a separate polymer chain functionalized with NHS esters or other amine-reactive groups. This sequential reactivity ensures the formation of a defined, homogeneous crosslinked network, which is essential for the reproducible mechanical properties and degradation profiles required in biomaterials science .

Application
Selection Property
Validation Focus
Convergent dendrimer core synthesis
Orthogonal Boc/COOH architecture
Stoichiometric control and purity specification
Symmetrical bivalent ligands
Symmetrical dual-Boc branching point
Late-stage quantitative deprotection
Hydrogel crosslinker precursor
Sequential reactivity (COOH then amines)
Homogeneous network formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.